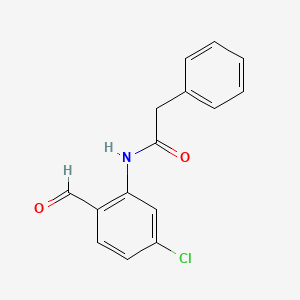![molecular formula C13H7Cl2N3O B15360433 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidin-4-one core with chloro substituents at the 2 and 3 positions, and a 4-chlorophenyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrimidinone rings. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with various substituents at the chloro positions.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)propionic acid: A structurally related compound with applications in organic synthesis and medicinal chemistry.
p-Chlorocinnamic acid: Another related compound used in various chemical reactions and studies.
Uniqueness: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H7Cl2N3O |
|---|---|
Peso molecular |
292.12 g/mol |
Nombre IUPAC |
2-chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-3-5-9(6-4-8)18-12(19)11-10(17-13(18)15)2-1-7-16-11/h1-7H |
Clave InChI |
GBPNBPSBKVCCIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)N(C(=N2)Cl)C3=CC=C(C=C3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)





![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)







